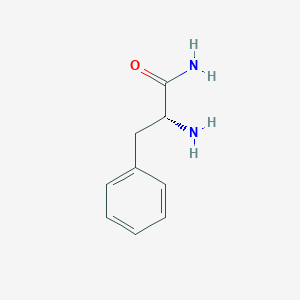

D-Phenylalaninamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2R)-2-amino-3-phenylpropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O/c10-8(9(11)12)6-7-4-2-1-3-5-7/h1-5,8H,6,10H2,(H2,11,12)/t8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBSIQMZKFXFYLV-MRVPVSSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(C(=O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C[C@H](C(=O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70426470 | |

| Record name | D-Phenylalaninamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70426470 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5241-59-8 | |

| Record name | (αR)-α-Aminobenzenepropanamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5241-59-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | D-Phenylalaninamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005241598 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | D-Phenylalaninamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70426470 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2R)-2-amino-3-phenylpropanamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | D-PHENYLALANINAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AK86OOL9GU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to D-phenylalaninamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of D-phenylalaninamide, including its chemical and physical properties, detailed experimental protocols for its synthesis and purification, and a summary of its current applications in research.

Core Properties of this compound

This compound is the amide derivative of the non-proteinogenic amino acid D-phenylalanine. While the L-enantiomer is common in nature, the D-form and its derivatives are of significant interest in medicinal chemistry due to their increased stability against enzymatic degradation. The hydrochloride salt of this compound is a common commercially available form.

CAS Number:

-

D-Phenylalanine amide hydrochloride: 71666-94-9[]

The following table summarizes the key chemical and physical properties of this compound and its hydrochloride salt. Data for the L-hydrochloride salt is included for comparison, as it is more extensively characterized and provides a reasonable estimate for the D-enantiomer's properties.

| Property | Value (this compound) | Value (this compound HCl) | Value (L-phenylalaninamide HCl) | Source(s) |

| Molecular Formula | C₉H₁₂N₂O | C₉H₁₃ClN₂O | C₉H₁₃ClN₂O | [6][7][8] |

| Molecular Weight | 164.20 g/mol | 200.67 g/mol | 200.67 g/mol | [4][6][7][9][10] |

| Appearance | White to off-white solid/powder | White to near-white powder/crystal | White to near-white powder/crystal | [7][9][10] |

| Melting Point | Not widely reported | Not widely reported | 234 °C | [7][9][10] |

| Boiling Point | Not widely reported | Not widely reported | 356.9 °C at 760 mmHg | [7][9][10] |

| Solubility | Soluble in water | Soluble in water | Soluble in water | [8][9][10] |

| Optical Rotation [α]20/D | Not widely reported | Not widely reported | +15.0 to +23.0° (c=2, H₂O) | [10] |

Experimental Protocols

Detailed methodologies for the synthesis, purification, and analysis of this compound are crucial for its application in research and development.

A common and effective method for the synthesis of this compound is the amidation of a protected D-phenylalanine precursor, followed by deprotection. The following protocol is a representative example using Boc-protected D-phenylalanine and a peptide coupling agent.

Protocol:

-

Starting Material: Begin with Boc-D-phenylalanine.

-

Amide Coupling:

-

Dissolve Boc-D-phenylalanine in a suitable solvent such as dichloromethane (DCM) or a mixture of ethyl acetate and pyridine.[11]

-

Cool the solution to 0 °C in an ice bath.

-

Add a coupling agent. Propylphosphonic anhydride (T3P®) is an effective choice that minimizes racemization.[11][12] Other agents like PyBOP® can also be used.[12]

-

Add an amine source, such as a solution of ammonia in an organic solvent or ammonium chloride with a non-nucleophilic base like diisopropylethylamine (DIPEA).

-

Stir the reaction mixture at 0 °C for a few hours and then allow it to warm to room temperature overnight.

-

-

Work-up and Extraction:

-

Quench the reaction with water or a mild aqueous acid.

-

Extract the product into an organic solvent like ethyl acetate.

-

Wash the organic layer sequentially with a weak acid, a weak base (like sodium bicarbonate solution), and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield crude Boc-D-phenylalaninamide.

-

-

Boc Deprotection:

-

Dissolve the crude Boc-D-phenylalaninamide in a suitable solvent like dichloromethane or ethyl acetate.

-

Add an excess of a strong acid, typically trifluoroacetic acid (TFA), to cleave the Boc protecting group.[11]

-

Stir the reaction at room temperature for 1-2 hours.

-

-

Isolation of Final Product:

-

Evaporate the solvent and excess acid under reduced pressure.

-

The resulting product will be the TFA salt of this compound. To obtain the free amide or the hydrochloride salt, further purification and salt formation steps are required. For the hydrochloride salt, the residue can be dissolved in a minimal amount of water and treated with hydrochloric acid, followed by precipitation or lyophilization.

-

Purification is critical to remove unreacted starting materials, byproducts, and reagents from the synthesis. Reversed-phase high-performance liquid chromatography (RP-HPLC) is the standard method for purifying amino acid amides.

Protocol:

-

Sample Preparation: Dissolve the crude this compound in a minimal amount of the initial mobile phase, typically a mixture of water and a small amount of acetonitrile, with 0.1% trifluoroacetic acid (TFA).

-

Chromatographic System:

-

Column: A C18 stationary phase is commonly used.

-

Mobile Phase A: Water with 0.1% TFA.

-

Mobile Phase B: Acetonitrile with 0.1% TFA.

-

-

Elution Gradient:

-

Equilibrate the column with a low percentage of Mobile Phase B (e.g., 5%).

-

Inject the dissolved crude product.

-

Apply a linear gradient of increasing Mobile Phase B to elute the compounds based on their hydrophobicity. This compound will elute as the concentration of acetonitrile increases.

-

-

Fraction Collection and Analysis:

-

Monitor the elution profile using a UV detector, typically at 210-220 nm.

-

Collect fractions corresponding to the main product peak.

-

Analyze the purity of the collected fractions using analytical HPLC.

-

-

Product Isolation:

-

Pool the pure fractions.

-

Remove the acetonitrile by rotary evaporation.

-

Lyophilize (freeze-dry) the remaining aqueous solution to obtain the purified this compound as a TFA salt. For the hydrochloride salt, ion exchange chromatography may be necessary before lyophilization.

-

To confirm the identity and purity of the synthesized this compound, several analytical techniques can be employed.

-

High-Performance Liquid Chromatography (HPLC):

-

Reversed-Phase HPLC: To determine the purity of the final product.

-

Chiral HPLC: To confirm the enantiomeric excess (ee%) and ensure that no racemization occurred during synthesis.[11]

-

-

Mass Spectrometry (MS): To confirm the molecular weight of the compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy to confirm the chemical structure of this compound.

Biological Activity and Applications

While this compound itself is primarily a chiral building block, its derivatives are the subject of significant research in drug development. The D-configuration often imparts resistance to proteolysis, enhancing the pharmacokinetic properties of peptide-based drugs.

-

Antimycobacterial Agents: Derivatives of Nα-aroyl-N-aryl-D-phenylalanine amide have shown promising activity against Mycobacterium abscessus and other mycobacteria.[11][13] These compounds act as inhibitors of bacterial RNA polymerase, binding to a different site than rifamycins.[11] The R-enantiomer (D-form) of these derivatives is essential for their activity.[11]

-

HIV-1 Capsid Inhibitors: Phenylalanine derivatives are being investigated as inhibitors of the HIV-1 capsid protein.[14] These molecules often contain a phenylalanine core that is crucial for their antiviral activity.[14]

-

Quorum Sensing Inhibitors: Some phenylalanine derivatives have been identified as potent inhibitors of quorum sensing in bacteria, a process that regulates virulence and biofilm formation.[15]

This compound has no known direct involvement in major signaling pathways. However, its derivatives are designed to interact with specific biological targets, such as bacterial RNA polymerase in the case of antimycobacterial agents.[11]

Mandatory Visualizations

Caption: Workflow for this compound synthesis and purification.

References

- 2. CAS 5241-58-7: Phenylalaninamide | CymitQuimica [cymitquimica.com]

- 3. pschemicals.com [pschemicals.com]

- 4. DL-Phenylalanine amide hydrochloride - [sigmaaldrich.com]

- 5. H-DL-PHE-NH2 HCL | 108321-83-1 [amp.chemicalbook.com]

- 6. Phenylalanine amide | C9H12N2O | CID 445694 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. L-Phenylalaninamide Hydrochloride | API Intermediate | Baishixing | ETW [etwinternational.com]

- 8. CAS 65864-22-4: L-phenylalaninamide hcl | CymitQuimica [cymitquimica.com]

- 9. lookchem.com [lookchem.com]

- 10. Page loading... [guidechem.com]

- 11. Synthesis and characterization of phenylalanine amides active against Mycobacterium abscessus and other mycobacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Synthesis and Characterization of Phenylalanine Amides Active against and Other Mycobacteria. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]

- 14. Design, synthesis, and antiviral activity of phenylalanine derivatives as HIV-1 capsid inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Identification of novel phenylalanine derivatives bearing a hydroxamic acid moiety as potent quorum sensing inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to D-phenylalaninamide: Chemical Structure and Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of D-phenylalaninamide, a derivative of the non-proteinogenic amino acid D-phenylalanine. It is a valuable chiral building block in medicinal chemistry and drug development, often incorporated into peptides to increase their resistance to enzymatic degradation. This document details its chemical structure, physicochemical properties, and key synthesis methodologies, including detailed experimental protocols.

Chemical Structure and Properties

This compound, systematically named (2R)-2-amino-3-phenylpropanamide, is an amino acid amide derived from D-phenylalanine.[] Its structure features a chiral center at the alpha-carbon with the (R)-configuration, a primary amine group, a primary amide group, and a benzyl side chain.[2] This structure allows it to participate in hydrogen bonding, influencing its interactions within biological systems.[3]

Key Structural Features:

-

Chiral Center: The α-carbon has an (R)-configuration.

-

Aromatic Ring: A phenyl group attached to the β-carbon.

-

Functional Groups: A primary amine (-NH₂), and a primary amide (-CONH₂).

The table below summarizes the key physicochemical properties of this compound.

| Property | Value | Reference(s) |

| CAS Number | 5241-59-8 | [2] |

| Molecular Formula | C₉H₁₂N₂O | [2] |

| Molecular Weight | 164.21 g/mol | [2] |

| Appearance | White to off-white powder or crystalline solid | [][3] |

| Melting Point | 72-81 °C | [2] |

| Optical Rotation [α]D²⁰ | -19 ± 2º (c=1 in 1N HCl) | [2] |

| Purity (Typical) | ≥ 99% (HPLC) | [2] |

| IUPAC Name | (2R)-2-amino-3-phenylpropanamide | [] |

Synthesis of this compound

The synthesis of this compound can be achieved through several routes, commonly starting from D-phenylalanine or its derivatives. The primary challenge is to form the amide bond while preserving the stereochemical integrity of the chiral center. Both chemical and enzymatic methods have been developed.

A straightforward and common method for synthesizing this compound is the ammonolysis of a D-phenylalanine ester, such as the methyl or ethyl ester. This reaction directly converts the ester functional group into a primary amide.

Reaction Scheme: D-Phenylalanine Methyl Ester + Ammonia → this compound + Methanol

Experimental Protocol: Ammonolysis of D-Phenylalanine Methyl Ester Hydrochloride

This protocol is adapted from a general procedure for the synthesis of the L-enantiomer.[4]

-

Materials:

-

D-phenylalanine methyl ester hydrochloride

-

20-28% Aqueous ammonia solution

-

Ethyl acetate

-

-

Procedure:

-

Dissolve D-phenylalanine methyl ester hydrochloride in a concentrated aqueous ammonia solution (e.g., 20% solution) in a sealed vessel.[4]

-

Stir the reaction mixture vigorously at room temperature for approximately 20-24 hours.[4] The reaction progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Upon completion, extract the aqueous mixture with ethyl acetate (3 x 50 mL).[4]

-

Combine the organic phases.

-

Remove the solvent (ethyl acetate) under reduced pressure using a rotary evaporator.

-

The resulting crude product is this compound, which will appear as a white solid.[4]

-

-

Purification:

-

The crude product can be purified further by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by silica gel column chromatography if necessary.

-

-

Expected Yield:

-

Yields for this type of reaction are typically in the range of 70-80%. A reported synthesis of the L-enantiomer using this method yielded 76%.[4]

-

Synthesis Workflow: Ammonolysis of D-Phenylalanine Methyl Ester

References

An In-depth Technical Guide to the Solubility of D-phenylalaninamide in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of D-phenylalaninamide in organic solvents. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on providing qualitative solubility information, a detailed experimental protocol for quantitative determination, and contextual data from the closely related compound, L-phenylalanine. This guide is intended to be a valuable resource for professionals in research and development, particularly in the fields of medicinal chemistry and drug formulation, enabling them to effectively work with this compound.

Introduction to this compound and its Importance

This compound is a derivative of the D-isomer of the essential amino acid phenylalanine. It is a chiral building block used in the synthesis of various pharmaceutical compounds and peptidomimetics. The presence of the amide group in place of the carboxylic acid can significantly alter the physicochemical properties of the molecule, including its solubility, which is a critical parameter in drug design and development. Understanding the solubility of this compound in different organic solvents is crucial for its use in chemical synthesis, purification processes such as recrystallization, and the formulation of drug products.

Solubility of this compound

Qualitative Solubility Data

| Solvent Class | Solvent Name | Qualitative Solubility |

| Chlorinated | Chloroform | Soluble[1] |

| Dichloromethane | Soluble[1] | |

| Esters | Ethyl Acetate | Soluble[1] |

| Ketones | Acetone | Soluble[1] |

| Sulfoxides | Dimethyl Sulfoxide (DMSO) | Soluble[1] |

Quantitative Solubility Data of L-phenylalanine for Context

To provide a framework for understanding the solubility of this compound, the following table summarizes the quantitative solubility of the parent amino acid, L-phenylalanine, in water and some organic solvents. It is important to note that the presence of the amide group in this compound instead of a carboxylic acid will influence its solubility profile compared to L-phenylalanine. Generally, the amide group can act as both a hydrogen bond donor and acceptor, which may enhance solubility in polar protic and aprotic solvents.

| Solvent | Temperature (°C) | Solubility ( g/100 g solvent) |

| Water | 25 | 2.96 |

| Water | 50 | 4.95 |

| Water | 75 | 8.32 |

| Water | 100 | 14.0 |

| Ethanol | 25 | 0.23 |

| Methanol | 25 | 0.74 |

| 50% (w/w) Ethanol/Water | 25 | 1.25 |

| 50% (w/w) Methanol/Water | 25 | 1.85 |

Note: The data in this table is for L-phenylalanine and is provided for comparative purposes.

Experimental Protocol for Quantitative Solubility Determination

The following is a detailed methodology for the isothermal shake-flask method, a widely accepted technique for determining the equilibrium solubility of a compound in a specific solvent.

Materials and Apparatus

-

This compound (high purity)

-

Organic solvents of interest (analytical grade)

-

Volumetric flasks

-

Analytical balance (accurate to ±0.1 mg)

-

Thermostatic shaking incubator or water bath

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Vials with screw caps

-

Oven

Procedure

-

Preparation of Solvent: Equilibrate the chosen organic solvent to the desired experimental temperature in the thermostatic shaker.

-

Addition of Solute: Add an excess amount of this compound to a series of vials containing a known volume of the temperature-equilibrated solvent. The excess solid should be clearly visible.

-

Equilibration: Tightly cap the vials and place them in the thermostatic shaker set to the desired temperature (e.g., 25 °C, 37 °C). Shake the vials at a constant speed for a predetermined time (e.g., 24-72 hours) to ensure equilibrium is reached. The time to reach equilibrium should be determined by preliminary experiments where samples are taken at different time points until the concentration of the solute in the solution remains constant.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed in the thermostatic bath for at least 24 hours to allow the excess solid to settle. Alternatively, centrifuge the vials at the experimental temperature to facilitate the separation of the solid and liquid phases.

-

Sampling: Carefully withdraw a known volume of the clear supernatant using a pre-warmed syringe. Immediately filter the solution through a syringe filter into a pre-weighed vial. This step should be performed quickly to avoid temperature fluctuations that could cause precipitation.

-

Gravimetric Analysis:

-

Accurately weigh the vial containing the filtered solution.

-

Evaporate the solvent in a well-ventilated fume hood or under a gentle stream of nitrogen. For higher boiling point solvents, a vacuum oven at a suitable temperature can be used.

-

Once the solvent is completely evaporated, place the vial in an oven at a temperature below the decomposition point of this compound until a constant weight is achieved.

-

Reweigh the vial containing the dry solid.

-

-

Calculation of Solubility: The solubility (S) in g/100 mL can be calculated using the following formula:

S ( g/100 mL) = [(Weight of vial + solid) - (Weight of empty vial)] / (Volume of supernatant taken in mL) * 100

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for determining the solubility of this compound.

Caption: Experimental workflow for solubility determination.

Conclusion

This technical guide has summarized the available qualitative solubility data for this compound in common organic solvents and provided context through the quantitative solubility of its parent amino acid, L-phenylalanine. While a comprehensive quantitative dataset for this compound is not currently available in the literature, the detailed experimental protocol provided herein offers a robust methodology for researchers and drug development professionals to determine these crucial parameters in their own laboratories. The provided workflow diagram offers a clear visual guide to this experimental process. Accurate solubility data is fundamental to the successful application of this compound in synthesis, purification, and formulation, and the information and methods presented in this guide are intended to facilitate these endeavors.

References

An In-depth Technical Guide to the Spectroscopic Analysis of D-phenylalaninamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for D-phenylalaninamide. It includes predicted spectral data, comprehensive experimental protocols for acquiring such data, and visual workflows to guide researchers in their analytical endeavors.

Predicted Spectroscopic Data for this compound

Nuclear Magnetic Resonance (NMR) Spectroscopy

The structural features of this compound suggest a distinct pattern of signals in both ¹H and ¹³C NMR spectra. The presence of a chiral center will lead to diastereotopic protons in the β-methylene group, resulting in a more complex splitting pattern.

Table 1: Predicted ¹H NMR Data for this compound (in D₂O)

| Protons | Predicted Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |

| Aromatic (5H) | 7.2 - 7.4 | Multiplet | - |

| α-H (1H) | ~3.8 | Doublet of Doublets (dd) | Jαβa ≈ 8 Hz, Jαβb ≈ 5 Hz |

| β-Ha (1H) | ~3.1 | Doublet of Doublets (dd) | Jβaβb ≈ 14 Hz, Jαβa ≈ 8 Hz |

| β-Hb (1H) | ~2.9 | Doublet of Doublets (dd) | Jβaβb ≈ 14 Hz, Jαβb ≈ 5 Hz |

| Amide (-NH₂) | Solvent dependent | Broad Singlet | - |

Table 2: Predicted ¹³C NMR Data for this compound (in D₂O)

| Carbon Atom | Predicted Chemical Shift (δ) ppm |

| Carbonyl (C=O) | ~175 |

| Aromatic C (quaternary) | ~137 |

| Aromatic CH (ortho, meta, para) | 127 - 130 |

| α-Carbon | ~55 |

| β-Carbon | ~40 |

Mass Spectrometry (MS)

Electron Ionization (EI) mass spectrometry of this compound is expected to show a molecular ion peak and characteristic fragmentation patterns. The primary amide and the benzylic group are key sites for fragmentation.

Table 3: Predicted Mass Spectrometry Data for this compound

| m/z | Proposed Fragment |

| 164 | [M]⁺ (Molecular Ion) |

| 147 | [M - NH₃]⁺ |

| 120 | [M - CONH₂]⁺ |

| 91 | [C₇H₇]⁺ (Tropylium ion) |

| 77 | [C₆H₅]⁺ (Phenyl ion) |

Experimental Protocols

The following are detailed methodologies for acquiring high-quality NMR and MS data for this compound.

NMR Spectroscopy Protocol

2.1.1. Sample Preparation

-

Dissolution: Dissolve 5-10 mg of this compound in 0.6 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, or CD₃OD). The choice of solvent will affect the chemical shifts of exchangeable protons (e.g., amide protons).

-

Internal Standard: Add a small amount of an internal standard (e.g., TMS or a known reference compound) for accurate chemical shift referencing.

-

Transfer: Transfer the solution to a 5 mm NMR tube.

2.1.2. ¹H NMR Acquisition

-

Spectrometer Setup: Use a spectrometer with a field strength of 400 MHz or higher.

-

Locking and Shimming: Lock onto the deuterium signal of the solvent and perform automated or manual shimming to optimize the magnetic field homogeneity.

-

Acquisition Parameters:

-

Pulse Program: Standard single-pulse sequence (e.g., 'zg30').

-

Number of Scans: 16-64 scans, depending on the sample concentration.

-

Relaxation Delay (d1): 1-2 seconds.

-

Acquisition Time: 2-4 seconds.

-

Spectral Width: 12-16 ppm, centered around 6 ppm.

-

-

Data Processing:

-

Apply a Fourier transform to the Free Induction Decay (FID).

-

Perform phase and baseline corrections.

-

Reference the spectrum to the internal standard.

-

2.1.3. ¹³C NMR Acquisition

-

Spectrometer Setup: Use the same spectrometer as for ¹H NMR.

-

Acquisition Parameters:

-

Pulse Program: Standard proton-decoupled pulse sequence (e.g., 'zgpg30').

-

Number of Scans: 1024 or more, as ¹³C has a low natural abundance.

-

Relaxation Delay (d1): 2-5 seconds.

-

Spectral Width: 200-250 ppm.

-

-

Data Processing: Process the data similarly to the ¹H NMR spectrum.

Mass Spectrometry Protocol

2.2.1. Sample Preparation

-

Dissolution: Prepare a dilute solution of this compound (approximately 1 mg/mL) in a volatile solvent such as methanol or acetonitrile.

-

Matrix (for MALDI): If using Matrix-Assisted Laser Desorption/Ionization, co-crystallize the sample with a suitable matrix (e.g., α-cyano-4-hydroxycinnamic acid).

2.2.2. ESI-MS Acquisition

-

Instrumentation: Use an Electrospray Ionization (ESI) mass spectrometer.

-

Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a flow rate of 5-10 µL/min.

-

Ionization Parameters:

-

Capillary Voltage: 3-4 kV.

-

Nebulizing Gas Pressure: Optimize for a stable spray.

-

Drying Gas Flow and Temperature: Adjust to ensure efficient desolvation.

-

-

Data Acquisition: Acquire the mass spectrum in the positive ion mode over a relevant m/z range (e.g., 50-500).

Visualization of Workflows

The following diagrams illustrate the logical flow of the experimental procedures described above.

Caption: General workflow for NMR analysis.

Caption: General workflow for ESI-MS analysis.

The Diverse Biological Activities of D-Phenylalaninamide Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

D-phenylalaninamide derivatives have emerged as a versatile scaffold in medicinal chemistry, demonstrating a broad spectrum of biological activities. Their unique structural features, including the D-phenylalanine core, offer opportunities for developing novel therapeutic agents against a range of diseases. This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and mechanisms of action of these promising compounds, with a focus on quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows.

Antimicrobial Activity

A significant area of investigation for this compound derivatives has been in the discovery of novel antimicrobial agents, particularly against mycobacteria.

Anti-mycobacterial Activity

Nα-aroyl-N-aryl-D-phenylalanine amides (AAPs) have shown potent activity against Mycobacterium tuberculosis (Mtb) and non-tuberculous mycobacteria (NTM).[1][2] The hit compound MMV688845, Nα-2-thiophenoyl-D-phenylalanine-2-morpholinoanilide, was identified as an inhibitor of Mtb RNA polymerase (RNAP), binding to the RpoB subunit at a site distinct from rifamycins.[1] It is crucial that the derivatives maintain the R configuration at the stereocenter, as the S enantiomer is inactive.[1]

Derivatization of MMV688845 has focused on improving potency and physicochemical properties. For instance, oxidation of the thiomorpholine moiety to S-oxides resulted in derivatives with lower MIC90 values against M. abscessus (0.78 μM, an 8-fold increase in activity) and higher aqueous kinetic solubility.[1]

Table 1: Anti-mycobacterial Activity of this compound Derivatives

| Compound | Organism | MIC90 (μM) | Reference |

| MMV688845 | M. abscessus | 6.25 - 12.5 | [1] |

| MMV688845 S-oxide derivative (Compound 2) | M. abscessus | 0.78 | [1][2] |

| Q112 | M. tuberculosis | - | [3] |

| Q112 inverted amide derivative (Compound 8) | M. tuberculosis | - | [3] |

| Q112 triazole derivative (Compound 7) | M. tuberculosis | - | [3] |

Note: Specific MIC values for Q112 and its derivatives against M. tuberculosis were not explicitly provided in the snippets but their activity was discussed.

Anticancer Activity

Derivatives of β-phenylalanine containing sulphonamide and azole moieties have been investigated as potential antiproliferative agents in lung cancer models.[4][5] Additionally, new sulfonamide derivatives of cytosine and 9-methyl adenine conjugated with phenylalanine methyl ester have been synthesized and evaluated for their cytotoxic activity against murine mammary adenocarcinoma (AMN3) and human breast cancer (AMJ13) cell lines.[6][7] These compounds showed an inhibitory effect on the cancer cell lines with no significant effect on normal rat embryo fibroblast cells (Ref).[6][7]

Table 2: Anticancer Activity of this compound Derivatives

| Compound | Cell Line | Activity | Reference |

| Sulfonamide-phenylalanine conjugate (Compound G) | AMN3, AMJ13 | Inhibitory effect | [6] |

| Sulfonamide-phenylalanine conjugate (Compound J) | AMN3, AMJ13 | Inhibitory effect | [6] |

| 6-aryl-furo[2,3-d]pyrimidin-4-amine derivative (Compound 11) | EGFR | IC50 = 22 nM | [8] |

Antiviral Activity

Phenylalanine derivatives have been designed and synthesized as inhibitors of the HIV-1 capsid (CA) protein, a promising target for antiviral drug development.[9] These compounds target the interface between the N-terminal domain (NTD) and C-terminal domain (CTD) of the CA protein. The most potent compounds, II-13c and V-25i, displayed anti-HIV-1 activity with EC50 values of 5.14 μM and 2.57 μM, respectively.[9] Surface plasmon resonance (SPR) assays confirmed that these compounds preferentially bind to the CA hexamer over the monomer.[9]

Table 3: Anti-HIV-1 Activity of this compound Derivatives

| Compound | Assay | EC50 (μM) | CC50 (μM) | KD (Hexamer) (μM) | KD (Monomer) (μM) | Reference |

| II-13c | Anti-HIV-1 activity in MT-4 cells | 5.14 ± 1.62 | > 9.51 | 4.82 ± 0.30 | 15.81 ± 0.47 | [9] |

| V-25i | Anti-HIV-1 activity in MT-4 cells | 2.57 ± 0.79 | > 8.55 | 4.21 ± 0.57 | 11.62 ± 1.63 | [9] |

| PF-74 (Reference) | Anti-HIV-1 activity in MT-4 cells | 0.42 ± 0.11 | > 11.56 | 0.12 ± 0.00 | 7.15 ± 0.28 | [9] |

Anticonvulsant and Neuroprotective Activity

Aryl-substituted phenylalanine derivatives have been investigated as competitive antagonists of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, showing potential as anticonvulsant agents.[10] One such derivative demonstrated significant anticonvulsant activity in the 6-Hz test.[10] Furthermore, certain phenylalanine derivatives have shown modulating effects on human α1-glycine receptors, with one derivative exhibiting a moderate protective effect in a strychnine-induced seizure model in rats.[11]

Table 4: Anticonvulsant Activity of this compound Derivatives

| Compound | Seizure Model | ED50 (mg/kg) | Protection (%) | Reference |

| Alaninamide derivative 26 | MES | 64.3 | - | [12] |

| Alaninamide derivative 26 | 6 Hz (32 mA) | 15.6 | - | [12] |

| Alaninamide derivative 26 | 6 Hz (44 mA) | 29.9 | - | [12] |

| Alaninamide derivative 28 | MES | 34.9 | - | [12] |

| Alaninamide derivative 28 | 6 Hz (32 mA) | 12.1 | - | [12] |

| Alaninamide derivative 28 | 6 Hz (44 mA) | 29.5 | - | [12] |

| Phenylalanine derivative 5 | Strychnine-induced seizure | - | Moderate | [11] |

Quorum Sensing Inhibition

Novel phenylalanine derivatives bearing a hydroxamic acid moiety have been identified as potent quorum sensing (QS) inhibitors.[13] QS is a cell-to-cell communication mechanism in bacteria that regulates virulence factors. These compounds demonstrated good QS inhibitory activity, with IC50 values ranging from 7.12 ± 2.11 μM to 92.34 ± 2.09 μM.[13] The most promising compound, 4h, which contains a sulfonamido group, showed excellent biological activity in all assays, including anti-biofilm formation and inhibition of the CviR receptor.[13]

Table 5: Quorum Sensing Inhibitory Activity of this compound Derivatives

| Compound | Assay | IC50 (μM) | Reference |

| 4a | Quorum sensing inhibition | - | [13] |

| 4c | Quorum sensing inhibition | - | [13] |

| 4h | Quorum sensing inhibition | 7.12 ± 2.11 | [13] |

| 4NPO (Reference) | Quorum sensing inhibition | 29.13 ± 0.88 | [13] |

Note: Specific IC50 values for 4a and 4c were not provided in the snippets but their strong activity was mentioned.

Experimental Protocols

Synthesis of this compound Derivatives (General Procedures)

Amide Bond Formation: A common method for synthesizing this compound derivatives involves a two-step acylation process.

-

Step 1: First Amide Bond Formation: Boc-protected D-phenylalanine is coupled with a desired amine using a coupling reagent such as propylphosphonic anhydride (T3P®) in a mixture of ethyl acetate and pyridine.[1][14] The Boc protecting group is subsequently removed using trifluoroacetic acid (TFA).[1]

-

Step 2: Second Amide Bond Formation: The resulting amine is then reacted with a carboxylic acid using another coupling reagent like DEPBT (3-(diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one) to form the second amide bond.[1]

Alternatively, for the synthesis of HIV-1 capsid inhibitors, (tert-butoxycarbonyl)-L-phenylalanine was reacted with 4-methoxy-N-methylaniline using HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and DIEA (N,N-Diisopropylethylamine). The Boc group was then removed with TFA.[9]

Determination of Minimum Inhibitory Concentration (MIC)

The MIC, the lowest concentration of an antimicrobial agent that inhibits visible growth, is a standard measure of in vitro antibacterial activity.

-

Method: A serial dilution technique is commonly employed.[14]

-

Procedure:

-

Prepare a series of twofold dilutions of the test compound in a suitable broth medium (e.g., Middlebrook 7H9 or cation-adjusted Mueller-Hinton II broth) in a microtiter plate.[1]

-

Inoculate each well with a standardized suspension of the test microorganism (e.g., M. abscessus) to a final concentration of approximately 5 x 10⁵ CFU/mL.

-

Incubate the plate at an appropriate temperature (e.g., 37°C) for a specified period (e.g., 18-24 hours for many bacteria, longer for mycobacteria).[15]

-

The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity).[15]

-

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.

-

Procedure:

-

Seed mammalian cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 48 or 72 hours).[6]

-

Add MTT solution to each well and incubate to allow the formation of formazan crystals by metabolically active cells.

-

Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

-

Measure the absorbance of the solution using a microplate reader at a specific wavelength (e.g., 570 nm).

-

The concentration that inhibits cell growth by 50% (IC50) is calculated from the dose-response curve.[15]

-

Visualizations

Synthesis Workflow for this compound Derivatives

Caption: General synthesis workflow for this compound derivatives.

Mechanism of Action: Inhibition of Mycobacterial RNA Polymerase

Caption: Inhibition of mycobacterial transcription by this compound derivatives.

Experimental Workflow for Antimicrobial Activity Screening

Caption: Workflow for the screening of antimicrobial this compound derivatives.

References

- 1. Synthesis and characterization of phenylalanine amides active against Mycobacterium abscessus and other mycobacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and in vitro metabolic stability of sterically shielded antimycobacterial phenylalanine amides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Nonhydrolyzable D-Phenylalanine-Benzoxazole Derivatives Retain Antitubercular Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Synthesis and Biological Evaluation of β-Phenylalanine Derivatives Containing Sulphonamide and Azole Moieties as Antiproliferative Candidates in Lung Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis and interest in medicinal chemistry of β-phenylalanine derivatives (β-PAD): an update (2010–2022) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Design, synthesis, and antiviral activity of phenylalanine derivatives as HIV-1 capsid inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Phenylalanine derivatives with modulating effects on human α1-glycine receptors and anticonvulsant activity in strychnine-induced seizure model in male adult rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Novel Alaninamide Derivatives with Drug-like Potential for Development as Antiseizure and Antinociceptive Therapies—In Vitro and In Vivo Characterization - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Identification of novel phenylalanine derivatives bearing a hydroxamic acid moiety as potent quorum sensing inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. benchchem.com [benchchem.com]

An In-depth Technical Guide on the Mechanism of Action of D-phenylalaninamide Derivatives in Biological Systems

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the primary mechanism of action for D-phenylalaninamide derivatives, focusing on their role as potent inhibitors of mycobacterial RNA polymerase. This class of compounds, particularly the Nα-aroyl-N-aryl-phenylalanine amides (AAPs), has emerged as a promising area of research for the development of novel antitubercular agents. This document details the molecular target, mechanism of inhibition, structure-activity relationships, and quantitative data on their biological activity. Furthermore, it provides detailed protocols for key experimental assays and visual diagrams of the core signaling pathway and experimental workflows to support further research and development in this field.

Core Mechanism of Action: Inhibition of Mycobacterial RNA Polymerase

The predominant and most well-characterized mechanism of action for this compound derivatives is the inhibition of DNA-directed RNA polymerase (RNAP) in mycobacteria.[1][2][3] This essential enzyme is responsible for transcribing the genetic code from DNA to RNA, a critical step in protein synthesis and, consequently, bacterial survival.[3][4]

Molecular Target and Binding Site

The specific target of these compounds is the β-subunit of the mycobacterial RNA polymerase, encoded by the rpoB gene.[5][6][7] Through the study of spontaneous resistant mutants of Mycobacterium abscessus, it has been confirmed that resistance to these compounds maps to mutations in rpoB.[5][7]

A key feature of this class of inhibitors is that they bind to a site on the RpoB subunit that is distinct from the binding site of rifamycins, a cornerstone of current tuberculosis therapy.[1][6][7] This is highly significant as it implies a low probability of cross-resistance with rifampin, offering a potential therapeutic option for rifampin-resistant mycobacterial strains.

Stereoselectivity and Antimycobacterial Activity

The inhibitory activity of Nα-aroyl-N-aryl-phenylalanine amides is stereoselective. The R-enantiomer, which corresponds to the D-phenylalanine configuration, is the biologically active form, while the S-enantiomer (L-phenylalanine) is inactive.[6] These compounds have demonstrated broad-spectrum activity against various mycobacterial species, including drug-susceptible and multi-drug resistant strains of Mycobacterium tuberculosis, as well as non-tuberculous mycobacteria (NTM) such as Mycobacterium abscessus and Mycobacterium avium.[3][6][8]

The lead compound, MMV688845 (Nα-2-thiophenoyl-d-phenylalanine-2-morpholinoanilide), and its derivatives have shown potent bactericidal activity against M. abscessus both in vitro and in macrophage infection models.[5][7]

Quantitative Data

The biological activity of this compound derivatives has been quantified through various in vitro assays. The following tables summarize the Minimum Inhibitory Concentration (MIC) values for the lead compound MMV688845 and some of its more potent derivatives against several mycobacterial species.

| Table 1: MIC of MMV688845 against Mycobacterium abscessus | |

| Parameter | Value (μM) |

| MIC90 | 6.25 - 12.5[6][9] |

| Table 2: MIC50 of MMV688845 Derivatives against M. abscessus Subspecies | |||

| Compound | subsp. abscessus (μM) | subsp. massiliense (μM) | subsp. bolletii (μM) |

| MMV688845 | ~1.0-2.0 | ~1.0-2.0 | ~2.0-4.0 |

| Sulfone Derivative 8 | 0.2 | 0.1 | Not specified |

Note: The data indicates that derivatives containing a sulfone moiety generally exhibit lower MIC50 values, suggesting higher potency.[8]

Signaling Pathway and Experimental Workflow Diagrams

Signaling Pathway: Inhibition of Mycobacterial Transcription

Experimental Workflow: MIC Determination via Broth Microdilution

Experimental Workflow: Cytotoxicity Assessment using SRB Assay

Detailed Experimental Protocols

Broth Microdilution Assay for MIC Determination

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines for antimycobacterial susceptibility testing.[3][10]

Materials:

-

96-well, U-bottom microtiter plates

-

Middlebrook 7H9 broth supplemented with OADC (Oleic Albumin Dextrose Catalase)

-

Test compounds solubilized in DMSO

-

Mycobacterium tuberculosis (e.g., H37Rv) culture

-

Sterile distilled water or saline

-

McFarland 0.5 turbidity standard

-

Incubator at 37°C

-

Plate sealer or gas-permeable bags

Procedure:

-

Compound Preparation: a. Prepare a stock solution of the test compound in DMSO. b. In a 96-well plate, add 100 µL of supplemented 7H9 broth to all wells. c. Add the test compound to the first well and perform 2-fold serial dilutions across the plate.

-

Inoculum Preparation: a. From a fresh culture of M. tuberculosis on solid medium, transfer a few colonies into a tube with sterile glass beads and 3-4 mL of 7H9 broth. b. Vortex for 1-2 minutes to create a homogenous suspension. c. Allow the suspension to settle for 30 minutes. d. Adjust the turbidity of the supernatant to a McFarland 0.5 standard using sterile broth. This corresponds to approximately 1 x 10^7 to 1 x 10^8 CFU/mL. e. Prepare the final working inoculum by diluting this suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the assay wells.[10]

-

Inoculation and Incubation: a. Add 100 µL of the working inoculum to each well containing the serially diluted compound. b. Include a growth control well (inoculum, no compound) and a sterility control well (broth only). c. Seal the plates and incubate at 37°C for 7 to 14 days, or until visible growth (a pellet at the bottom of the well) is observed in the growth control well.[10]

-

Reading and Interpretation: a. The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the mycobacteria.[10]

In Vitro Transcription Assay with Mycobacterial RNA Polymerase

This is a generalized protocol for an in vitro transcription assay to assess the inhibitory activity of compounds on mycobacterial RNAP.[11][12]

Materials:

-

Purified mycobacterial RNA polymerase (RNAP) holoenzyme (core enzyme + sigma factor)

-

Linear DNA template containing a mycobacterial promoter (e.g., λ PR promoter)

-

10x Transcription buffer (e.g., 400 mM Tris-HCl, 1.6 M KCl, 100 mM MgCl2, 10 mM DTT, pH 7.9)

-

Ribonucleotide triphosphates (ATP, GTP, CTP, UTP)

-

Radiolabeled nucleotide (e.g., α-³²P-UTP)

-

Test compound at various concentrations

-

Heparin (for single-round transcription assays)

-

RNA gel loading buffer (e.g., 95% formamide, 0.05% bromophenol blue)

-

Denaturing polyacrylamide gel electrophoresis (PAGE) system

-

Phosphorimager

Procedure:

-

Formation of Open Complex: a. Incubate purified RNAP holoenzyme with the DNA template in transcription buffer at 37°C for 5-10 minutes to allow the formation of the open promoter complex.[12]

-

Inhibition Step: a. Add the this compound derivative at various concentrations to the open complex and incubate for a further 10-15 minutes.

-

Transcription Initiation and Elongation: a. Prepare a reaction mixture containing the four NTPs, including the radiolabeled nucleotide, and heparin (to prevent re-initiation). b. Initiate the transcription reaction by adding the NTP mixture to the open complex. c. Allow the reaction to proceed at 37°C for 20 minutes.[12]

-

Reaction Quenching and Analysis: a. Stop the reaction by adding RNA gel loading buffer. b. Denature the samples by heating. c. Separate the RNA transcripts by size using denaturing PAGE. d. Visualize the radiolabeled transcripts using a phosphorimager.

-

Interpretation: a. A dose-dependent decrease in the amount of full-length transcript in the presence of the compound indicates inhibition of RNA polymerase. The IC50 can be determined by quantifying the band intensities.

Sulforhodamine B (SRB) Cytotoxicity Assay

This protocol is used to assess the cytotoxicity of the compounds against mammalian cell lines to determine their selectivity.[1][5][13]

Materials:

-

Adherent mammalian cell line (e.g., Vero, HepG2)

-

Appropriate cell culture medium

-

96-well flat-bottom plates

-

Test compound

-

Fixation solution: 10% (wt/vol) trichloroacetic acid (TCA)

-

Staining solution: 0.4% (wt/vol) Sulforhodamine B (SRB) in 1% (vol/vol) acetic acid

-

Wash solution: 1% (vol/vol) acetic acid

-

Solubilization solution: 10 mM Tris base, pH 10.5

-

Microplate reader

Procedure:

-

Cell Seeding and Treatment: a. Seed cells in a 96-well plate at a density of 5,000-20,000 cells/well and incubate overnight.[5] b. Add serial dilutions of the test compound to the wells and incubate for an appropriate time (e.g., 72 hours).

-

Cell Fixation: a. Gently add 50 µL of cold 10% TCA to each well (without removing the medium) and incubate for 1 hour at 4°C.[1]

-

Staining: a. Remove the supernatant and wash the plates five times with slow-running tap water. Air dry the plates. b. Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.[1]

-

Washing: a. Quickly wash the plates four times with 1% acetic acid to remove unbound dye.[1] b. Air dry the plates completely.

-

Solubilization and Measurement: a. Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye. b. Shake the plate for 10 minutes. c. Measure the optical density (OD) at approximately 565 nm.[6]

-

Interpretation: a. The OD is proportional to the cellular protein mass. Calculate the percentage of cell viability compared to untreated control cells.

Conclusion

This compound and its derivatives, particularly the Nα-aroyl-N-aryl-phenylalanine amides, represent a compelling class of antimycobacterial agents. Their unique mechanism of action, involving the inhibition of RNA polymerase at a novel site, offers a significant advantage in overcoming existing drug resistance. The potent and stereoselective activity against a broad range of mycobacteria underscores their therapeutic potential. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to further explore and optimize this promising class of compounds in the fight against mycobacterial infections.

References

- 1. creative-bioarray.com [creative-bioarray.com]

- 2. Simple and Rapid Method To Determine Antimycobacterial Potency of Compounds by Using Autoluminescent Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 5.3. Minimal Inhibitory Concentration (MIC) [bio-protocol.org]

- 4. Sulforhodamine B colorimetric assay for cytotoxicity screening | Springer Nature Experiments [experiments.springernature.com]

- 5. creative-bioarray.com [creative-bioarray.com]

- 6. zellx.de [zellx.de]

- 7. repub.eur.nl [repub.eur.nl]

- 8. mdpi.com [mdpi.com]

- 9. emerypharma.com [emerypharma.com]

- 10. benchchem.com [benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. In Vitro Transcription Assays and Their Application in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Research Applications of D-Phenylalaninamide and Its Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-phenylalaninamide, a derivative of the non-proteinogenic amino acid D-phenylalanine, serves as a versatile chiral building block in medicinal chemistry and drug discovery. Its inherent stereochemistry and modifiable amide and amine functionalities provide a robust scaffold for the development of novel therapeutic agents. This technical guide explores the core research applications of this compound, focusing on its role in the generation of potent antimycobacterial and antiviral compounds, as well as its utility as a chiral auxiliary in asymmetric synthesis. The D-configuration of the parent amino acid is crucial for the biological activity of many of its derivatives, often conferring enhanced stability against enzymatic degradation. This guide presents quantitative data, detailed experimental protocols, and visual representations of key biological pathways and experimental workflows to facilitate further research and development in this area.

I. Antimycobacterial Activity of Nα-Aroyl-N-Aryl-D-Phenylalanine Amides (AAPs)

A significant application of this compound is in the synthesis of Nα-aroyl-N-aryl-D-phenylalanine amides (AAPs), a class of compounds with potent activity against Mycobacterium tuberculosis and other non-tuberculous mycobacteria (NTM).[1][2][3] The lead compound in this class, Nα-2-thiophenoyl-D-phenylalanine-2-morpholinoanilide (MMV688845), has demonstrated significant promise in preclinical studies.[4]

Mechanism of Action: RNA Polymerase Inhibition

AAPs exert their antimycobacterial effect by inhibiting the bacterial DNA-dependent RNA polymerase (RNAP), a key enzyme in transcription.[1][3] This mechanism is distinct from that of rifamycins, another class of RNAP inhibitors, suggesting a low probability of cross-resistance.

Quantitative Data: Antimycobacterial Activity

The following table summarizes the in vitro activity of selected Nα-aroyl-N-aryl-D-phenylalanine amides against various mycobacterial species.

| Compound | M. abscessus (MIC₉₀, µM) | M. intracellulare (MIC₉₀, µM) | M. smegmatis (MIC₉₀, µM) | M. tuberculosis (MIC₉₀, µM) | Reference |

| MMV688845 | 6.25 - 12.5 | >50 | 12.5 | 3.13 | [4] |

| S-oxide derivative | 0.78 | 6.25 | 1.56 | 0.78 | [4] |

| Sulfone derivative | 0.78 | 12.5 | 3.13 | 1.56 | [4] |

II. Anti-HIV Activity of this compound Derivatives

Derivatives of this compound have also been identified as potent inhibitors of the Human Immunodeficiency Virus type 1 (HIV-1) capsid protein (CA).[5] These compounds interfere with the assembly and disassembly of the viral capsid, a critical process in the viral life cycle.

Mechanism of Action: HIV-1 Capsid Inhibition

HIV-1 capsid inhibitors can disrupt the stability of the viral core, affecting both early and late stages of viral replication. They can interfere with the uncoating process after viral entry and also disrupt the assembly of new virions.

Quantitative Data: Anti-HIV Activity

The following table presents the antiviral activity and binding affinity of representative this compound-based HIV-1 capsid inhibitors.

| Compound | Anti-HIV-1 Activity (EC₅₀, µM) | Binding to CA Hexamer (K_D, µM) | Reference |

| PF-74 (Reference) | 0.42 | 0.12 | [5] |

| II-13c | 5.14 | 4.82 | [5] |

| V-25i | 2.57 | 4.21 | [5] |

III. This compound Analogs as Chiral Auxiliaries

The inherent chirality of this compound and its analogs, such as (R)-phenylglycine amide, makes them valuable as chiral auxiliaries in asymmetric synthesis.[2] A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to control the stereochemical outcome of a reaction.

Application in Asymmetric Strecker Synthesis

(R)-phenylglycine amide has been successfully employed as a chiral auxiliary in the diastereoselective Strecker reaction to produce α-amino acids.[2] The reaction proceeds via a crystallization-induced asymmetric transformation, leading to high diastereomeric excess.

IV. Experimental Protocols

A. Synthesis of Nα-2-thiophenoyl-D-phenylalanine-2-morpholinoanilide (MMV688845)[1][6]

This protocol describes a racemization-free synthesis starting from Boc-protected D-phenylalanine.

Step 1: Synthesis of Boc-D-phenylalanine-2-morpholinoanilide

-

Dissolve Boc-D-phenylalanine (1.0 g, 3.7 mmol) and 2-morpholinoaniline (611 mg, 3.4 mmol) in a 2:1 mixture of ethyl acetate and pyridine (15 mL).

-

Cool the solution to -20 °C using an isopropanol-dry ice bath.

-

Add a 50% solution of propylphosphonic anhydride (T3P®) in ethyl acetate (4.05 mL, 6.8 mmol) in several portions.

-

Stir the reaction mixture overnight at 0 °C.

-

Add ethyl acetate (30 mL) and wash the mixture with 0.5 N hydrochloric acid (30 mL).

-

Dry the organic layer over sodium sulfate and remove the solvent under reduced pressure to yield the product.

Step 2: Synthesis of Nα-2-thiophenoyl-D-phenylalanine-2-morpholinoanilide

-

Dissolve the product from Step 1 (250 mg, 0.59 mmol) in a 1:1 mixture of dichloromethane and trifluoroacetic acid and stir for 1 hour at room temperature to remove the Boc protecting group.

-

Remove the solvent under reduced pressure and co-evaporate the crude product three times with toluene and three times with chloroform.

-

Dissolve the residue in dichloromethane and add diisopropylethylamine (308 µL, 1.77 mmol) and 2-thiophenecarboxylic acid (75 mg, 0.59 mmol).

-

Add a solution of PyBOP® (338 mg, 0.65 mmol) under light protection and an argon atmosphere.

-

Stir the reaction mixture overnight.

-

Remove the solvent under reduced pressure and purify the crude product by column chromatography.

B. Microplate Alamar Blue Assay (MABA) for MIC Determination[3][7]

This protocol is used to determine the minimum inhibitory concentration (MIC) of compounds against Mycobacterium species.

-

Prepare a serial two-fold dilution of the test compound in a 96-well microplate containing 100 µL of Middlebrook 7H9 broth per well.

-

Prepare an inoculum of the Mycobacterium strain from a fresh culture and adjust the turbidity to a McFarland standard of 1.0. Dilute this suspension 1:20 in 7H9 broth.

-

Inoculate each well (except for the negative control) with 100 µL of the bacterial suspension. The final volume in each well should be 200 µL. Include drug-free wells as growth controls.

-

Seal the plate and incubate at 37 °C for 5-7 days.

-

After incubation, add 20 µL of Alamar Blue reagent and 50 µL of 5% sterile Tween-80 to a growth control well.

-

Re-incubate the plate for 24 hours. If the control well turns from blue to pink, add the Alamar Blue reagent to all other wells.

-

Incubate for another 24 hours and record the results. The MIC is defined as the lowest concentration of the compound that prevents the color change from blue to pink.

C. In Vitro HIV-1 Capsid Assembly Assay (Turbidimetric)[8][9]

This assay measures the effect of compounds on the in vitro assembly of the HIV-1 capsid protein.

-

Prepare a 120 µM stock solution of purified recombinant HIV-1 capsid protein (CA) in a low-salt buffer.

-

Prepare a 5 mM stock solution of the test compound in 100% DMSO.

-

In a 96-well plate, add 1.0 µL of the compound stock solution to 74 µL of assembly buffer (50 mM Tris-HCl pH 8.0, 1 M NaCl). For the negative control, add 1.0 µL of DMSO.

-

To initiate the assembly reaction, add 25 µL of the 120 µM CA protein stock to each well (final CA concentration of 30 µM).

-

Immediately place the plate in a plate reader pre-set to 37 °C.

-

Measure the absorbance at 350 nm every minute for at least 40 minutes. An increase in absorbance indicates capsid assembly. The inhibitory effect of the compound is determined by comparing the rate and extent of assembly to the DMSO control.

Conclusion

This compound and its derivatives represent a promising and versatile class of molecules for drug discovery and development. The research highlighted in this guide demonstrates their potential as potent antimycobacterial and anti-HIV agents, with clear mechanisms of action. Furthermore, the utility of this compound analogs as chiral auxiliaries underscores their importance in synthetic organic chemistry. The provided quantitative data and detailed experimental protocols offer a solid foundation for researchers to further explore and expand upon the therapeutic potential of this valuable chemical scaffold. Future research may focus on optimizing the pharmacokinetic and pharmacodynamic properties of these derivatives to advance them towards clinical applications.

References

- 1. Racemization-free synthesis of Nα-2-thiophenoyl-phenylalanine-2-morpholinoanilide enantiomers and their antimycobacterial activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Rapid, Low-Technology MIC Determination with Clinical Mycobacterium tuberculosis Isolates by Using the Microplate Alamar Blue Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and characterization of phenylalanine amides active against Mycobacterium abscessus and other mycobacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

D-Phenylalaninamide: A Technical Guide to Safety and Handling

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended as a technical guide for trained professionals in a laboratory or drug development setting. It is not a substitute for a formal risk assessment and should be used in conjunction with the official Safety Data Sheet (SDS) for D-phenylalaninamide. All laboratory personnel must be thoroughly trained in safe handling procedures before working with this compound.

Introduction

This compound is a chiral building block with increasing importance in pharmaceutical research and development. As with any active pharmaceutical ingredient (API) or chemical intermediate, a comprehensive understanding of its potential hazards and the implementation of robust safety protocols are paramount to ensure the well-being of laboratory personnel and the integrity of research. This guide provides an in-depth overview of the known safety information for this compound and related compounds, outlines safe handling procedures, and details standard experimental protocols for toxicological assessment.

Hazard Identification and Classification

Based on available data for analogous compounds such as L-phenylalanine amide and other D-phenylalanine derivatives, this compound is anticipated to present the following hazards.[1][2][3] It is crucial to handle this compound with the assumption that these hazards are present until specific toxicological studies on this compound are conducted.

GHS Hazard Statements:

Precautionary Statements:

A comprehensive list of precautionary statements can be found in the Safety Data Sheet provided by the manufacturer. Key precautions include:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1]

-

P264: Wash skin thoroughly after handling.[1]

-

P271: Use only outdoors or in a well-ventilated area.[1]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[1]

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.[1]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]

-

P405: Store locked up.[1]

-

P501: Dispose of contents/container to an approved waste disposal plant.[1]

Toxicological Data

Table 1: Acute Toxicity Data for L-Phenylalanine

| Route of Administration | Species | Test Type | Value | Reference |

| Intraperitoneal | Rat | LD50 | 5,287 mg/kg | [4][5] |

| Intraperitoneal | Mouse | LD50 | >1,322 mg/kg | [4] |

LD50: Lethal Dose, 50%. The dose of a substance that is lethal to 50% of the test population.

Table 2: Irritation and Sensitization Data for Phenylalanine Derivatives

| Effect | Finding | Reference |

| Skin Irritation | Causes skin irritation. | [1][2][3] |

| Eye Irritation | Causes serious eye irritation. | [1][2][3] |

| Respiratory Irritation | May cause respiratory irritation. | [1][2] |

| Skin Sensitization | No sensitizing effects known for L-Phenylalanine. | [4] |

Safe Handling and Personal Protective Equipment (PPE)

Given the potential for skin, eye, and respiratory irritation, a stringent set of handling procedures and the consistent use of appropriate personal protective equipment are mandatory.

Engineering Controls

-

Ventilation: All handling of powdered this compound should be conducted in a certified chemical fume hood or a powder containment hood to minimize inhalation exposure.

-

Containment: For larger quantities or procedures with a high potential for dust generation, the use of a glove box or other closed-system transfer methods is recommended.

Personal Protective Equipment (PPE)

The following table outlines the recommended PPE for handling this compound.

Table 3: Personal Protective Equipment (PPE) Recommendations

| Body Part | Equipment | Specification |

| Eyes/Face | Safety Goggles | Chemical splash goggles are required. A face shield should be worn in addition to goggles when there is a significant risk of splashing. |

| Hands | Gloves | Nitrile or neoprene gloves are recommended. Double gloving is advised for extended handling. Always inspect gloves for tears or punctures before use. |

| Body | Lab Coat | A flame-retardant lab coat should be worn and fully fastened. For larger scale operations, a chemical-resistant apron or suit may be necessary. |

| Respiratory | Respirator | For operations with a high likelihood of aerosolization, or in the event of a ventilation system failure, a NIOSH-approved respirator with a particulate filter (N95 or higher) is required. |

General Handling Procedures

-

Pre-operational Checks: Before handling, ensure that all necessary PPE is available and in good condition. Verify that the chemical fume hood is functioning correctly.

-

Weighing and Transfer: Conduct all weighing and transfer of solid this compound within a chemical fume hood. Use anti-static weigh boats and spatulas to minimize dust generation.

-

Solution Preparation: When preparing solutions, add the solid this compound to the solvent slowly to avoid splashing.

-

Post-operational Procedures: After handling, decontaminate all surfaces and equipment. Dispose of all contaminated waste in a clearly labeled, sealed container. Wash hands and any exposed skin thoroughly with soap and water.

Emergency Procedures

First Aid Measures

Table 4: First Aid Procedures

| Exposure Route | Action |

| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[1] |

| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Wash the area with soap and water. Seek medical attention if irritation persists.[1] |

| Eye Contact | Immediately flush eyes with large amounts of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. If the individual is conscious, give them 1-2 glasses of water to drink. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1] |

Spills and Leaks

-

Small Spills: For small spills of solid material, carefully sweep up the powder, avoiding dust generation. Place the material into a sealed, labeled container for disposal. Clean the spill area with a suitable decontaminating agent.

-

Large Spills: Evacuate the area immediately. Restrict access to the spill area. Wear appropriate PPE, including respiratory protection. Contain the spill and then collect the material as described for small spills.

Storage and Disposal

-

Storage: Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area. Keep it away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local regulations. Do not allow the material to enter drains or waterways.

Experimental Protocols for Toxicological Assessment

The following sections outline the methodologies for key toxicological experiments based on internationally recognized OECD guidelines. These protocols are provided as a reference for researchers involved in the safety assessment of this compound.

Acute Oral Toxicity (Based on OECD Guideline 401 - now obsolete but principles are relevant)

-

Objective: To determine the acute oral toxicity (LD50) of this compound.

-

Test Animals: Typically, young adult rats of a single sex are used.

-

Methodology:

-

Animals are fasted prior to dosing.

-

This compound is administered by gavage in a suitable vehicle.

-

Several dose levels are used with a sufficient number of animals per group to obtain statistically significant results.

-

Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for at least 14 days.

-

A full necropsy is performed on all animals at the end of the study.

-

-

Data Analysis: The LD50 is calculated using a recognized statistical method.

Acute Dermal Toxicity (Based on OECD Guideline 402)

-

Objective: To determine the acute dermal toxicity of this compound.[6][7][8][9][10]

-

Test Animals: Typically, young adult rats or rabbits are used.[8][10]

-

Methodology:

-

The fur is clipped from the dorsal area of the trunk of the test animals.

-

This compound is applied to a small area of intact skin and covered with a porous gauze dressing.

-

The substance is left in contact with the skin for a specified period (e.g., 24 hours).

-

Animals are observed for mortality, clinical signs of toxicity, and skin reactions at the site of application for at least 14 days.

-

A full necropsy is performed on all animals.

-

-

Data Analysis: The presence and severity of skin lesions and other toxic effects are recorded.

Acute Inhalation Toxicity (Based on OECD Guideline 403)

-

Objective: To determine the acute inhalation toxicity (LC50) of this compound.[11][12][13][14][15]

-

Test Animals: Typically, young adult rats are used.[14]

-

Methodology:

-

Animals are placed in a whole-body or nose-only inhalation chamber.

-

A respirable dust aerosol of this compound is generated and maintained at a constant concentration for a set period (typically 4 hours).[11][12]

-

Multiple concentration levels are tested.

-

Animals are observed for mortality and clinical signs of toxicity for at least 14 days.[12][14]

-

A full necropsy, with particular attention to the respiratory tract, is performed.

-

-

Data Analysis: The LC50 is calculated using a recognized statistical method.

Acute Dermal Irritation/Corrosion (Based on OECD Guideline 404)

-

Objective: To assess the potential of this compound to cause skin irritation or corrosion.[16][17][18][19][20]

-

Test Animals: Typically, albino rabbits are used.[17]

-

Methodology:

-

A small amount of this compound is applied to a patch of shaved skin.

-

The treated area is covered with a gauze patch.

-

After a 4-hour exposure period, the patch is removed, and the skin is cleaned.[18]

-

The skin is examined for erythema (redness) and edema (swelling) at specified intervals (e.g., 1, 24, 48, and 72 hours) after patch removal.[18]

-

-

Data Analysis: The severity of the skin reactions is scored according to a standardized grading system.

Acute Eye Irritation/Corrosion (Based on OECD Guideline 405)

-

Objective: To assess the potential of this compound to cause eye irritation or corrosion.[21][22][23][24][25]

-

Test Animals: Typically, albino rabbits are used.[24]

-

Methodology:

-

A small amount of this compound is instilled into the conjunctival sac of one eye of the test animal. The other eye serves as a control.[22][23][24]

-

The eyes are examined for corneal opacity, iris lesions, and conjunctival redness and swelling at specified intervals (e.g., 1, 24, 48, and 72 hours) after instillation.[24]

-

-

Data Analysis: The severity of the eye reactions is scored according to a standardized grading system.

Skin Sensitization (Based on OECD Guideline 429 - Local Lymph Node Assay)

-

Objective: To determine the potential of this compound to induce skin sensitization.[26][27][28][29][30]

-

Test Animals: Mice are the species of choice for this assay.[26][27]

-

Methodology:

-

This compound in a suitable vehicle is applied to the dorsal surface of the ears of the test animals for three consecutive days.[29]

-

On day 6, the animals are injected with a radiolabeled substance (e.g., 3H-methyl thymidine).

-

A few hours after the injection, the animals are euthanized, and the draining auricular lymph nodes are excised and weighed.

-

The incorporation of the radiolabel into the lymph node cells is measured as an indicator of cell proliferation.

-

-

Data Analysis: A Stimulation Index (SI) is calculated by comparing the proliferation in the test group to that in the vehicle control group. An SI of 3 or greater is typically considered a positive result for sensitization.[26][27]

References

- 1. aksci.com [aksci.com]

- 2. Phenylalanine amide | C9H12N2O | CID 445694 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. aksci.com [aksci.com]

- 4. cdn.caymanchem.com [cdn.caymanchem.com]

- 5. cdnisotopes.com [cdnisotopes.com]

- 6. OECD 402: Acute Dermal Toxicity - Analytice [analytice.com]

- 7. Biometrical evaluation of the performance of the revised OECD Test Guideline 402 for assessing acute dermal toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. catalog.labcorp.com [catalog.labcorp.com]

- 9. oecd.org [oecd.org]

- 10. oecd.org [oecd.org]